molecular formula ¹³C₄H₈N₈ B1146479 Guanylmelamine-13C4 CAS No. 1346600-80-3

Guanylmelamine-13C4

Cat. No.: B1146479
CAS No.: 1346600-80-3
M. Wt: 172.14
Attention: For research use only. Not for human or veterinary use.
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Description

Guanylmelamine-¹³C₄ (molecular formula: ¹³C₄H₈N₈, molecular weight: 172.14 g/mol) is a stable isotope-labeled derivative of guanylmelamine, where four carbon atoms are replaced with carbon-13 isotopes. This compound is classified as a bioactive small molecule and is primarily used in research settings for isotopic tracing, metabolic studies, and analytical applications such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) .

Properties

IUPAC Name

2-(4,6-diamino-(2,4,6-13C3)1,3,5-triazin-2-yl)(13C)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPICNVQBBOQP-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N=C(N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)N=[13C](N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Guanylmelamine-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanylmelamines .

Comparison with Similar Compounds

Key Properties :

  • Isotopic Purity : Contains four ¹³C atoms, ensuring high sensitivity in isotopic labeling experiments.
  • Applications : Utilized in pharmaceutical and biochemical research for tracking metabolic pathways, enzyme mechanisms, and environmental fate studies .

Comparison with Similar Compounds

Structural and Isotopic Analogues

The following table compares Guanylmelamine-¹³C₄ with structurally related and isotopically labeled compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Applications
Guanylmelamine-¹³C₄ 4405-08-7 ¹³C₄H₈N₈ 172.14 ¹³C (4 atoms) NMR/MS tracking, metabolic studies
Guanyl Urea-¹⁵N₄ Hydrochloride 046320 C₂H₇Cl¹⁵N₄O 142.53 ¹⁵N (4 atoms) Nitrogen cycle studies, MS analysis
L-Gulono-1,4-lactone-¹³C₆ 046330 ¹³C₆H₁₀O₆ 184.10 ¹³C (6 atoms) Vitamin C biosynthesis, isotopic tracing
3-Chloro-1,2-propanediol-¹³C₃ 1391053-60-3 ¹³C₃H₇ClO₂ 128.54 ¹³C (3 atoms) Toxicity studies, environmental monitoring

Notes on Discrepancies and Limitations

CAS Number Variability: Discrepancies in CAS numbers (e.g., 4405-08-7 vs. 1346600-80-3 for Guanylmelamine-¹³C₄) may reflect supplier-specific nomenclature or batch variations. Researchers should verify identifiers with suppliers .

Safety and Handling : Guanylmelamine-¹³C₄ is restricted to industrial/research use, with explicit prohibitions on medical or consumer applications .

Biological Activity

Guanylmelamine-13C4 is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of guanylmelamine, characterized by the incorporation of carbon isotopes. The molecular formula is C4H8N8C_4H_8N_8 with a unique isotopic signature that may influence its biological behavior.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its cytotoxic , antimicrobial , and anticancer properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (μM)Reference
THP-1 (leukemia)5.1
HeLa (cervical)11.8
JB6 Cl41 (epidermal)12.3

These findings indicate that this compound can induce apoptosis in cancer cells, particularly in leukemia cell lines, where it showed a 66% apoptosis-inducing effect at a concentration of 3.0 μM.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Induction of Apoptosis : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.
  • Nitric Oxide Production : It enhances nitric oxide production in murine macrophages by inducing the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 1.0 μM .
  • Inhibition of Tumor Growth : Studies have indicated that this compound may inhibit key proteins involved in tumor progression, such as PDCD4 (Programmed Cell Death Protein 4), which plays a role in apoptosis regulation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in THP-1 cells, suggesting its potential use as a chemotherapeutic agent.
  • Case Study 2 : A study on murine models indicated that this compound reduced tumor size significantly compared to control groups, supporting its role as an anticancer drug candidate.

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